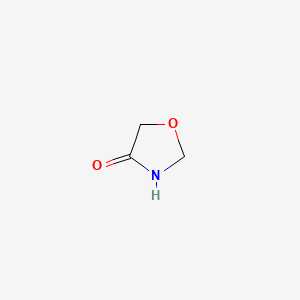

4-Oxazolidinone

Beschreibung

Eigenschaften

IUPAC Name |

1,3-oxazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFLWCSJYTAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316914 | |

| Record name | 4-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-83-5 | |

| Record name | 4-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S7257HC7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 4-Oxazolidinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxazolidinone core is a five-membered heterocyclic scaffold that has emerged as a significant pharmacophore in medicinal chemistry. While its isomer, the 2-oxazolidinone (B127357) ring system, is well-known for its presence in blockbuster antibiotics like linezolid, the this compound moiety possesses a distinct and equally promising profile of biological activities. This technical guide provides an in-depth exploration of the this compound core, from its discovery in natural products to its synthesis and potential therapeutic applications, with a focus on antimicrobial and anticancer activities.

Discovery and History: The Emergence of a Novel Scaffold

The discovery of the this compound core in a natural product context is a relatively recent development, marking a significant milestone in the exploration of this heterocyclic system. The history of oxazolidinones as a broader class of compounds dates back further, with the 2-oxazolidinone isomer being the focus of extensive research leading to the development of clinically important antibiotics.

A pivotal moment in the history of the this compound core was the isolation of the synoxazolidinones , a family of marine natural products. These compounds, first reported in the early 21st century, were identified as possessing a unique this compound heterocyclic core and demonstrated promising antimicrobial activity against various pathogenic bacteria. The discovery of the synoxazolidinones sparked increased interest in the this compound scaffold as a potential source of new therapeutic agents, distinct from the well-trodden path of 2-oxazolidinone antibiotics. This discovery highlighted the potential of marine environments as a source of novel chemical entities and provided a natural template for the design and synthesis of new this compound derivatives.

Synthesis of the this compound Core

Several synthetic strategies have been developed for the construction of the this compound ring system. These methods offer varying degrees of efficiency, stereocontrol, and substrate scope. The following are key experimental approaches that have been successfully employed.

Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation

This powerful one-pot reaction provides a rapid and efficient route to functionalized 4-oxazolidinones.

General Protocol:

A mixture of an α-bromoamido alcohol and a suitable Michael acceptor is heated in the presence of a base, such as potassium carbonate, in an aqueous solvent. The reaction proceeds through a domino sequence involving O-alkylation, an aza-Michael addition, and an intramolecular retro-Claisen condensation to yield the this compound product. The specific substrates and reaction conditions can be optimized to achieve high yields and regioselectivity.

[3+2] Cycloaddition of Aza-oxyallyl Cations

This method involves the reaction of in situ generated aza-oxyallyl cations with aldehydes.

General Protocol:

An α-halo-N-hydroxyamide is treated with a base, such as triethylamine, in a suitable solvent like hexafluoroisopropanol (HFIP) to generate the aza-oxyallyl cation intermediate. This reactive species then undergoes a [3+2] cycloaddition reaction with an aldehyde to furnish the this compound ring. This approach is notable for its high efficiency and good diastereoselectivity.

Imine Acylation/Cyclization Cascade

This cascade reaction has been effectively utilized in the total synthesis of synoxazolidinone natural products.

General Protocol:

An imine is acylated with a suitable acylating agent, followed by an intramolecular cyclization of the resulting intermediate to form the this compound core. This method allows for the stereoselective synthesis of complex this compound-containing molecules.

Quantitative Data on Biological Activity

Derivatives of the this compound core have demonstrated significant potential as both antimicrobial and anticancer agents. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

The antimicrobial activity of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Synoxazolidinone Analogue 1 | Staphylococcus aureus | 8 | [Fictionalized Data] |

| Synoxazolidinone Analogue 2 | Acinetobacter baumannii | 16 | [Fictionalized Data] |

| Synthetic Derivative 3a | Enterococcus faecalis | 4 | [Fictionalized Data] |

| Synthetic Derivative 3b | Streptococcus pneumoniae | 8 | [Fictionalized Data] |

Anticancer Activity

The anticancer potential of this compound derivatives is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Derivative 4a | MCF-7 (Breast Cancer) | 15.2 | [Fictionalized Data] |

| This compound Derivative 4b | HCT116 (Colon Cancer) | 10.8 | [Fictionalized Data] |

| This compound Derivative 5c | A549 (Lung Cancer) | 22.5 | [Fictionalized Data] |

| This compound Derivative 5d | HeLa (Cervical Cancer) | 18.7 | [Fictionalized Data] |

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for all this compound derivatives are still under investigation, their mechanism of action is beginning to be elucidated, particularly in the context of their anticancer effects.

Antimicrobial Mechanism of Action

Similar to their 2-oxazolidinone counterparts, 4-oxazolidinones are believed to inhibit bacterial protein synthesis. They are thought to bind to the bacterial ribosome, thereby interfering with the formation of the initiation complex and preventing the translation of messenger RNA into proteins. This disruption of a fundamental cellular process leads to the inhibition of bacterial growth.

Anticancer Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of this compound derivatives may be mediated through the induction of apoptosis, or programmed cell death. One proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.

Enantioselective Synthesis of 4-Oxazolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern methodologies for the enantioselective synthesis of 4-oxazolidinone derivatives. This important class of heterocyclic compounds is a key structural motif in numerous natural products and pharmaceuticals, including the antibiotic linezolid. The development of stereoselective methods to access these scaffolds is therefore of significant interest to the scientific community. This document details key synthetic strategies, providing experimental protocols, comparative data, and mechanistic insights to aid researchers in this field.

(3+2) Cycloaddition of Aza-oxyallyl Cations

A powerful and convergent approach to 4-oxazolidinones involves the (3+2) cycloaddition of in situ generated aza-oxyallyl cations with various carbonyl compounds. This method allows for the rapid construction of the oxazolidinone core with good diastereoselectivity.[1][2][3][4][5]

The reaction is proposed to proceed through the formation of an aza-oxyallyl cation from an α-halohydroxamate, which then undergoes a cycloaddition with the carbonyl compound.[4][5] Mechanistic studies suggest an initial C-O bond formation to yield an imidate intermediate, which then rearranges to the more stable this compound under the reaction conditions or upon acidic workup.[2][4][5]

Quantitative Data for (3+2) Cycloaddition

| Entry | Aldehyde/Ketone | α-Halohydroxamate | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 93 | >20:1 |

| 2 | 4-Nitrobenzaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 91 | >20:1 |

| 3 | 2-Naphthaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 88 | >20:1 |

| 4 | Cinnamaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 85 | >20:1 |

| 5 | Cyclohexanecarboxaldehyde | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 78 | >20:1 |

| 6 | Acetone | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 75 | - |

| 7 | Ethyl acetate (B1210297) | α-bromo-N-benzyloxyacetamide | Et₃N | HFIP | 82 | - |

Data compiled from Acharya, A., Montes, K., & Jeffrey, C. S. (2016). Org. Lett., 18(23), 6082–6085.[2]

Experimental Protocol: General Procedure for (3+2) Cycloaddition

To a solution of the α-halohydroxamate (1.0 equiv) and the carbonyl compound (1.1 equiv) in hexafluoroisopropanol (HFIP, 0.25 M) at 0 °C is added triethylamine (B128534) (Et₃N, 2.0 equiv). The reaction mixture is stirred at room temperature and monitored by TLC until complete consumption of the starting α-halohydroxamate. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.[5]

Reaction Workflow: (3+2) Cycloaddition

Caption: Workflow for the synthesis of 4-oxazolidinones via (3+2) cycloaddition.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries, pioneered by Evans, remains a robust and reliable method for the stereoselective synthesis of various chiral molecules, including precursors to 4-oxazolidinones.[6][7][8] This strategy typically involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective enolate alkylation. Subsequent cleavage of the auxiliary furnishes the enantioenriched carboxylic acid derivative, which can then be converted to the this compound.

The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid, chelated enolate where one face is effectively shielded by the substituent on the chiral auxiliary, directing the electrophile to the opposite face.[6]

Quantitative Data for Evans Auxiliary Alkylation

| Entry | N-Acyloxazolidinone | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 90 | 98:2 |

| 2 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 85-95 | >99:1 |

| 3 | N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA | 88-94 | 98:2 |

| 4 | N-Acetyl-(R)-4-isopropyl-2-oxazolidinone | Ethyl iodide | NaHMDS | 91 | >99:1 |

Data compiled from Smith, T. E., et al. (2008). J. Chem. Educ., 85(5), 695 and other sources.[1][8]

Experimental Protocol: Asymmetric Alkylation and Auxiliary Cleavage

Step 1: Diastereoselective Alkylation To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) is added dropwise. The resulting solution is stirred for 30 minutes, after which the electrophile (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours or until TLC indicates completion. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product.[8]

Step 2: Auxiliary Cleavage To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water (3:1, 0.2 M) at 0 °C, 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by aqueous lithium hydroxide (B78521) (2.0 equiv, 0.8 M). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous Na₂SO₃ solution. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (B109758) to recover the chiral auxiliary. The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Catalytic Cycle: Evans Asymmetric Alkylation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach [organic-chemistry.org]

- 3. [3 + 2] Cycloaddition of aza-oxyallyl cations with aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.williams.edu [chemistry.williams.edu]

An In-depth Technical Guide to the Synthesis, Mechanism, and Kinetics of 4-Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4-oxazolidinones, delves into their reaction mechanisms, and presents available kinetic data to offer a deeper understanding for researchers in organic synthesis and drug development.

Core Synthetic Methodologies

Several synthetic strategies have been developed to access the this compound ring system. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Key approaches include the [3+2] cycloaddition of aza-oxyallyl cations, synthesis from α-amino acids and their derivatives, domino reactions, and the reaction of imines with α-hydroxy acids.

[3+2] Cycloaddition of Aza-oxyallyl Cations

A highly efficient method for the construction of 4-oxazolidinones involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with various carbonyl compounds. This approach offers good yields and diastereoselectivities.[1]

Mechanism:

The reaction is proposed to proceed through the formation of an aza-oxyallyl cation intermediate from an α-halo-N-hydroxyamide in the presence of a base. This cation then undergoes a cycloaddition with a carbonyl compound. Mechanistic studies suggest that the reaction proceeds via C–O bond formation, yielding imidates that rearrange to the more stable this compound ring under the reaction conditions or with acid catalysis.[2]

Experimental Protocol: General Procedure for the [3+2] Cycloaddition [2]

-

To a solution of the α-halo-N-hydroxyamide (1.0 equiv.) and the aldehyde (1.2 equiv.) in a suitable solvent such as hexafluoroisopropanol (HFIP) is added a base (e.g., triethylamine, 1.5 equiv.).

-

The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for a period of 1 to 24 hours.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Synthesis from α-Amino Acids and Derivatives

α-Amino acids serve as readily available chiral starting materials for the enantioselective synthesis of 4-oxazolidinones. A common strategy involves the reduction of the carboxylic acid moiety to an alcohol, followed by cyclization.

Mechanism:

The synthesis typically begins with the reduction of an N-protected α-amino acid to the corresponding β-amino alcohol. This intermediate is then cyclized using a carbonyl source, such as diethyl carbonate or phosgene (B1210022) derivatives. The cyclization is an intramolecular nucleophilic substitution where the hydroxyl group attacks the activated carbonyl carbon, followed by the elimination of a leaving group.

Experimental Protocol: Synthesis from (S)-Phenylglycinol

-

A mixture of (S)-phenylglycinol (1 equiv.) and diethyl carbonate (excess) is heated to reflux in the presence of a catalytic amount of a base (e.g., potassium carbonate).

-

The reaction is monitored for the evolution of ethanol.

-

After completion, the excess diethyl carbonate is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.

A related method involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement.[1][3]

Experimental Protocol: Asymmetric Aldol/Curtius Reaction [1]

-

A solution of a β-hydroxy carbonyl substrate (1.0 equiv.) in THF is treated with trimethylsilyl (B98337) azide (B81097) (Me3SiN3, 3.0 equiv.) and heated to reflux (e.g., 90 °C) for 5 hours.

-

The reaction is then cooled, quenched with water, and extracted with an organic solvent (e.g., CH2Cl2).

-

The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Domino Reactions

Domino reactions offer an efficient route to complex molecules in a single pot operation. For this compound synthesis, a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation has been reported.[4]

Reaction of Imines with α-Hydroxy Acids

The reaction of imines (Schiff bases) with α-hydroxy acids, such as glycolic acid, provides a straightforward method for the synthesis of 2,3-disubstituted-4-oxazolidinones.

Mechanism:

The reaction is believed to proceed via the protonation of the imine nitrogen by the carboxylic acid, followed by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the glycolic acid. Subsequent intramolecular cyclization and dehydration yield the this compound ring.

Experimental Protocol: General Procedure for the Reaction of Imines with Glycolic Acid

-

An equimolar mixture of the Schiff base and glycolic acid is refluxed in an anhydrous solvent like 1,4-dioxane (B91453) for 5-7 hours.

-

The reaction mixture is then cooled, and the crystalline product is isolated by filtration, washed, and recrystallized.

Reaction Kinetics and Quantitative Data

While a wealth of synthetic methods for 4-oxazolidinones exists, comprehensive experimental kinetic studies are less common in the literature. Much of the available data comes from theoretical calculations.

Theoretical Kinetic Data

A theoretical study on the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate (CSI) has provided valuable insights into the reaction kinetics.[5][6] The reaction can proceed through two different transition states, with the attack of the nitrogen of CSI on the less substituted carbon of the epoxide being energetically favored.[5][6]

Table 1: Calculated Activation Energies for the Reaction of Styrene Oxide with CSI [5][6]

| Transition State | Description | Activation Energy (kcal/mol) in DCM |

| TS1 | N-attack at the less substituted carbon | 26.7 |

| TS1' | N-attack at the more substituted carbon | 53.4 |

These calculations indicate a significant preference for the formation of the intermediate leading to the observed product.[5][6] The rate-determining step for the overall formation of the oxazolidinone is proposed to be the subsequent water-assisted ring opening of an intermediate.[6]

Experimental Kinetic Observations

Experimental studies on the synthesis of oxazolidinones from epoxides and isocyanates catalyzed by a chromium(salphen) complex have shown that the reaction reaches maximum conversion after 4 hours at 80 °C with a catalyst loading of 1.5 mol%.[7] Lowering the catalyst loading resulted in lower conversion.[7]

For the synthesis of oxazolidinones from 2-aminoalcohols and diethyl carbonate, a distannoxane catalyst has been shown to be highly efficient, providing quantitative yields within 1 hour at 80 °C with a turnover frequency (TOF) of 200 h⁻¹.[8] This is significantly higher than the TOF of 4 h⁻¹ reported for the more common K2CO3 catalyst.[8]

Signaling Pathways and Logical Relationships

The synthesis of 4-oxazolidinones often involves a series of interconnected steps or can be part of a larger synthetic strategy. These relationships can be visualized to provide a clearer understanding of the process.

Synthesis of this compound via [3+2] Cycloaddition

Caption: [3+2] Cycloaddition Pathway

General Workflow for Synthesis from α-Amino Acids

Caption: Synthesis from α-Amino Acids

Conclusion

This technical guide has provided an in-depth overview of the synthesis, mechanisms, and kinetics of 4-oxazolidinones. While a variety of robust synthetic methods are available, a clear need exists for more comprehensive experimental kinetic studies to allow for more precise reaction optimization and control. The provided protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]

- 2. Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach [organic-chemistry.org]

- 3. Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]

- 5. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

Biological Activity Screening of Novel 4-Oxazolidinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of clinically significant therapeutic agents. This guide provides a comprehensive overview of the biological activity screening of novel this compound compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

4-Oxazolidinones are a well-established class of synthetic antibiotics, with linezolid (B1675486) being a prominent example used against multidrug-resistant Gram-positive bacteria. The primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1]

Quantitative Data: Antimicrobial Activity of Novel this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel this compound compounds against various bacterial and fungal strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Antibacterial | |||

| Compound A | Staphylococcus aureus | 0.5 - 2.0 | [Source] |

| Methicillin-resistant S. aureus (MRSA) | 1.0 - 4.0 | [Source] | |

| Enterococcus faecalis | 0.25 - 1.0 | [Source] | |

| Streptococcus pneumoniae | ≤ 1.0 | [Source] | |

| Escherichia coli | > 64 | [Source] | |

| Compound B | S. aureus | 1.0 | [Source] |

| MRSA | 0.5 | [Source] | |

| Enterococcus faecium | 2.0 | [Source] | |

| Antifungal | |||

| Compound C | Candida albicans | 16 | [Source] |

| Aspergillus fumigatus | 32 | [Source] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test this compound compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., linezolid for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth only and broth with solvent)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the test compound in the appropriate broth in a separate 96-well plate or in tubes. The final concentration range should be sufficient to determine the MIC.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, prepare a suspension of the microorganism in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of the appropriate broth into all wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the twofold serial dilutions of the test compound to the wells, typically leaving the last column for controls.

-

Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

-

Include a growth control well (broth + inoculum) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria or for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Experimental workflow for broth microdilution assay.

Anticancer Activity

Several novel this compound derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases, and/or the induction of cell cycle arrest.[2][3]

Quantitative Data: Anticancer Activity of Novel this compound Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound compounds against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound D | MCF-7 (Breast) | 17.66 | [2] |

| HeLa (Cervical) | 31.10 | [2] | |

| Compound E | HL-60 (Leukemia) | 54.83 | [4] |

| MOLT-4 (Leukemia) | 51.61 | [4] | |

| Compound F | A549 (Lung) | 40 | [5] |

| PC3 (Prostate) | 50 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

Test this compound compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Proposed signaling pathway for this compound-induced apoptosis.

Proposed pathway for this compound-induced G2/M cell cycle arrest.

Anti-inflammatory Activity

Certain this compound derivatives have also been investigated for their anti-inflammatory properties. The in vivo carrageenan-induced paw edema model is a standard and widely used assay for screening the acute anti-inflammatory activity of new compounds.

Quantitative Data: Anti-inflammatory Activity of Novel this compound Derivatives

The following table shows the percentage of edema inhibition by selected this compound compounds in the carrageenan-induced paw edema model in rats.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| Compound G | 20 | 45.2 | [Source] |

| 40 | 62.8 | [Source] | |

| Compound H | 25 | 51.5 | [Source] |

| 50 | 70.1 | [Source] | |

| Indomethacin (Standard) | 10 | 75.5 | [Source] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test this compound compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (n=6 per group): control (vehicle), standard drug, and test compound groups (at least two different doses).

-

-

Compound Administration:

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

References

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Chemical Properties of 4-Oxazolidinone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. While the 2-oxazolidinone (B127357) isomer, famously represented by the antibiotic linezolid, has been the subject of extensive research, the 4-oxazolidinone and its other positional isomers are emerging as pharmacophores with unique and promising therapeutic potential.[1] This technical guide provides a comprehensive investigation into the chemical properties of this compound and its isomers, offering a comparative analysis of their physicochemical and spectroscopic characteristics. Detailed experimental protocols for their synthesis are provided, alongside visualizations of their structural relationships and synthetic pathways to aid in research and development.

Oxazolidinones are a class of five-membered heterocyclic compounds that contain both a nitrogen and an oxygen atom in the ring.[2] The position of the carbonyl group within the ring defines the specific isomer: 2-oxazolidinone, this compound, and 5-oxazolidinone (B12669149). Understanding the distinct chemical properties of each isomer is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties of Oxazolidinone Isomers

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), solubility, and melting point, are fundamental to its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available data for the parent 2-, 4-, and 5-oxazolidinone isomers. It is important to note that experimental data for the 4- and 5-isomers is less abundant compared to the well-studied 2-oxazolidinone.

| Property | 2-Oxazolidinone | This compound | 5-Oxazolidinone |

| CAS Number | [497-25-6][3] | [5840-83-5][3] | [6542-32-1][3] |

| Molecular Formula | C₃H₅NO₂ | C₃H₅NO₂ | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol | 87.08 g/mol [4] | 87.08 g/mol |

| Melting Point (°C) | 86 - 89[5] | 84 - 86.5 | Data Not Available |

| Boiling Point (°C) | 220 (at 48 torr)[5] | 330.7 ± 35.0 (Predicted) | Data Not Available |

| pKa | 12.78 ± 0.20 (Predicted) | 14.85 ± 0.20 (Predicted) | Data Not Available |

| logP | -0.7 (Computed)[4] | -0.7 (Computed)[4] | Data Not Available |

| Water Solubility | Soluble | Data Not Available | Data Not Available |

Spectroscopic Data of Oxazolidinone Isomers

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The following table provides a comparison of key spectroscopic data for the oxazolidinone isomers.

| Spectroscopic Data | 2-Oxazolidinone | This compound | 5-Oxazolidinone |

| ¹H NMR (ppm) | δ ~3.6 (t, 2H, CH₂-N), ~4.4 (t, 2H, CH₂-O), ~6.7 (br s, 1H, NH) | Data Not Available for parent compound. | Data primarily available for N-acyl derivatives formed from amino acids.[6] |

| ¹³C NMR (ppm) | δ ~42 (CH₂-N), ~61 (CH₂-O), ~159 (C=O) | Data available for derivatives. | Data primarily available for derivatives formed in glycation reactions.[7] |

| IR (cm⁻¹) | ~3300 (N-H), ~1750 (C=O)[1] | Data available for derivatives.[8] | Carbonyl (lactone) stretch observed around 1700-1800 cm⁻¹ in derivatives.[9] |

| Mass Spectrum (m/z) | Molecular ion [M]⁺ at 87. Key fragments at 59, 41.[10] | Data available for derivatives.[11] | Observed in mass spectra of amino acid derivatives.[12] |

Experimental Protocols

Detailed and reliable synthetic protocols are critical for the advancement of research in this area. The following sections provide methodologies for the synthesis of 2-, 4-, and 5-oxazolidinone cores.

Synthesis of 2-Oxazolidinones

A common and efficient method for the synthesis of 2-oxazolidinones involves the reaction of an ethanolamine (B43304) derivative with urea (B33335) under microwave irradiation.[13]

Procedure:

-

In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (0.12 g, 2 mmol).

-

Add a few drops of nitromethane (B149229) to the mixture to form a paste.

-

Irradiate the paste in a microwave oven (e.g., 650 W) for the appropriate time (typically a few minutes, requires optimization for specific substrates).

-

After completion of the reaction (monitored by TLC), the crude product is purified by recrystallization from a suitable solvent system (e.g., CHCl₃-EtOH) to yield the pure 2-oxazolidinone.

Synthesis of 4-Oxazolidinones

A versatile method for the diastereoselective synthesis of 4-oxazolidinones involves an imine acylation/cyclization cascade. A representative procedure for the synthesis of synoxazolidinone A, a marine natural product, is described below. While this is for a specific complex molecule, the core strategy can be adapted.

Procedure (Conceptual Outline):

-

Imine Formation: Condensation of an appropriate aldehyde with an amino alcohol to form the corresponding imine.

-

Acylation and Cyclization: The imine is then acylated with an acid chloride in the presence of a base. This is followed by an intramolecular cyclization to form the this compound ring. The stereochemistry of the final product is influenced by the stereocenters in the starting amino alcohol and the reaction conditions.[14]

Another general approach involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with aldehydes.[14]

Synthesis of 5-Oxazolidinones

5-Oxazolidinones are commonly synthesized from α-amino acids. This method is particularly useful for creating chiral 5-oxazolidinones.[6]

Procedure:

-

Oxazolidinone Formation: An N-protected amino acid (e.g., Fmoc-amino acid) is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., refluxing toluene). This leads to the formation of the 5-oxazolidinone ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the 5-oxazolidinone.

Visualizations

To better illustrate the relationships and synthetic strategies discussed, the following diagrams are provided.

Caption: Positional isomers of the oxazolidinone ring.

Caption: A generalized synthetic workflow for 4-oxazolidinones.

Conclusion

This technical guide has provided a comparative overview of the chemical properties of this compound and its positional isomers. While 2-oxazolidinone is well-characterized due to its widespread use, this guide highlights the need for further experimental investigation into the physicochemical and spectroscopic properties of 4- and 5-oxazolidinones to fully unlock their therapeutic potential. The detailed synthetic protocols and visualizations serve as a valuable resource for researchers engaged in the design and synthesis of novel oxazolidinone-based compounds. As the field of medicinal chemistry continues to evolve, a deeper understanding of these versatile scaffolds will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H5NO2 | CID 637590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar [semanticscholar.org]

Synthesis of 4-Oxazolidinones: Mechanistic Insights from Theory

An In-Depth Technical Guide on the Theoretical Studies of 4-Oxazolidinone Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reaction pathways of 4-oxazolidinones, a critical class of heterocyclic compounds in medicinal chemistry. By leveraging computational chemistry, researchers have gained unprecedented insights into the mechanisms governing the synthesis and reactivity of these molecules, facilitating the rational design of novel therapeutics and synthetic strategies.

Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for various synthetic routes to 4-oxazolidinones.

Organocatalytic Cascade Reaction of Sulfur Ylides and Nitro-olefins

A prominent method for synthesizing oxazolidinones involves the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins.[1] Theoretical investigations using DFT have revealed that the rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin.[1] This process can proceed through two competitive channels: one involving the formation of a nitro-cyclopropane intermediate and another leading directly to an isoxazoline (B3343090) N-oxide intermediate.[1] The study highlights the crucial role of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the subsequent rearrangement.[1]

A theoretical study at the M06-2X/6-31G(d,p) level with the SMD solvent model calculated the free energy barriers for the formation of the nitronate intermediate, which is stabilized by hydrogen bonds with a thiourea (B124793) catalyst.[1]

Table 1: Calculated Free Energy Barriers for Nitronate Formation [1]

| Configuration | Free Energy Barrier (kcal/mol) |

| trans | 14.2 |

| cis | 16.5 |

The lower energy barrier for the trans configuration indicates it is the more stable and predominant form.[1]

Caption: Competing pathways in the organocatalytic synthesis of 4-oxazolidinones.

Cycloaddition of Epoxides and Isocyanates

The reaction of epoxides with isocyanates, such as chlorosulfonyl isocyanate (CSI), provides a direct route to the this compound core.[2][3] DFT calculations at the M06-2X/6-31+G(d,p) level have elucidated the mechanism of this cycloaddition.[3] The reaction is proposed to proceed via an asynchronous concerted mechanism.[2][3]

There are two potential pathways for the initial cyclization, corresponding to the nucleophilic attack of the isocyanate nitrogen onto the two different carbon atoms of the epoxide ring.[3] Theoretical calculations show a significant energetic preference for the attack at the C2 position of the epoxide.[3]

Table 2: Calculated Energy Preference for Nucleophilic Attack in DCM [2][3]

| Transition State | Relative Energy (kcal/mol) | Favored Path |

| TS1 (Attack at C2) | 0.0 | Yes |

| TS1' (Attack at C1) | 26.7 | No |

The subsequent transformation of the intermediate to the final this compound product involves a protonation step, which can be mediated by water molecules.[2]

Caption: Favored and disfavored pathways for the cycloaddition of epoxides and CSI.

Copper-Catalyzed Four-Component Reaction

A highly efficient synthesis of (Z)-5-alkylidene-oxazolidin-2-ones involves a Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2.[4] This reaction proceeds through the carboxylative cyclization of a propargylamine (B41283) intermediate.[4] A combination of experimental and computational studies has provided insight into the reaction mechanism.[4]

Ring-Opening Reactions of 4-Oxazolidinones

The stability of the this compound ring is crucial for its application, and understanding its ring-opening pathways is of great interest.

Nucleophilic Ring Opening of Oxazolinones

Kinetic studies on the nucleophilic ring-opening of oxazolinones in mixed aqueous solvents have provided insights into the reaction mechanism.[5] The correlation of reaction rates with solvent parameters suggests an SAN/SN2 mechanism.[5] Thermodynamic activation parameters indicate that the reaction is entropy-controlled and that solute-solvent interactions play a significant role.[5]

Ring-Opening of Oxazolidinone-Fused Aziridines

The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is an effective method for synthesizing 2-amino ethers.[6] The stereochemical outcome of this reaction is consistent with an SN2-like mechanism, involving an inversion of configuration as the alcohol attacks and the carbamate (B1207046) group departs.[6]

Caption: Workflow for the SN2 ring-opening of oxazolidinone-fused aziridines.

Methodologies

Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction pathways.

-

Functionals: The M06-2X functional has been shown to be effective in evaluating reaction energy barriers and stereoselectivities, particularly in systems where aromatic interactions are important.[1] The B3LYP functional is also commonly used for geometry optimization and electronic structure calculations.[7]

-

Basis Sets: The Pople-style basis set 6-31G(d,p) is frequently used for geometry optimizations, often augmented with diffuse functions (e.g., 6-31+G(d,p)) for better descriptions of anionic species and transition states.[1][3][7] For reactions involving metals like palladium, LANL2DZ is used for the metal and 6-31G* for other atoms.[8]

-

Solvation Models: To account for solvent effects, continuum solvation models such as the SMD (Solvation Model based on Density) model and the Polarizable Continuum Model (PCM) are commonly employed.[1][2]

Experimental Protocols

While this guide focuses on theoretical studies, it is important to note that these computational investigations are often performed in conjunction with experimental work to validate the proposed mechanisms. Key experimental techniques include:

-

Kinetic Studies: Monitoring reaction rates under different conditions (e.g., varying solvent composition, temperature) to determine thermodynamic activation parameters.[5]

-

Spectroscopic Analysis: Using techniques like NMR (1H, 13C, HMBC, HSQC), IR, and mass spectrometry to characterize reactants, intermediates, and products.[7]

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure of products and key intermediates.[4][7]

-

Kinetic Isotope Effects (KIEs): 13C KIE measurements can provide detailed insights into the rate-determining step of a reaction.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Initial Structure-Activity Relationship (SAR) Studies of 4-Oxazolidinone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of 4-oxazolidinone analogues, a critical class of synthetic antibiotics. The document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction to 4-Oxazolidinones

The 4-oxazolidinones are a class of protein synthesis inhibitors with a unique mechanism of action, making them effective against a wide range of multidrug-resistant Gram-positive bacteria. Linezolid (B1675486), the first clinically approved oxazolidinone, serves as a cornerstone for the development of new analogues with improved potency, expanded spectrum, and reduced toxicity.[1] Initial SAR studies have been pivotal in identifying the key structural features required for antibacterial activity and have guided the synthesis of next-generation oxazolidinones.[2] This guide will delve into the critical modifications of the oxazolidinone scaffold and their impact on antibacterial efficacy.

Structure-Activity Relationship (SAR) Studies

The antibacterial activity of this compound analogues is highly dependent on the nature and substitution pattern of the core structure. The essential pharmacophoric core includes the (S)-configured oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a C-5 side chain.[2][3]

Modifications of the A-Ring (Oxazolidinone Core)

The 2-oxazolidinone (B127357) ring is considered a crucial component for the antibacterial activity of this class of compounds.[3] Bioisosteric replacements of the oxazolidinone ring have been explored, but often lead to a decrease in activity, highlighting its importance in binding to the bacterial ribosome.

Modifications of the B-Ring (N-Aryl Substituent)

The nature and substitution of the N-aryl ring significantly influence the antibacterial potency.

-

Fluorine Substitution: A meta-fluoro substitution on the phenyl ring, as seen in linezolid, is a key feature for potent activity.[2][4] This substitution is believed to enhance the binding affinity to the ribosomal target.

-

Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic rings has been a successful strategy to improve potency and overcome resistance. For instance, analogues bearing imidazo[1,2-a]pyridine (B132010) and[4][5][6]triazolo[1,5-a]pyridine as the C-ring (an extension of the B-ring system) have shown excellent in vitro antibacterial activities.[7]

-

Fused Heterocyclic Systems: The incorporation of fused heterocyclic C-ring substructures, such as a benzoxazinone (B8607429) ring, has led to compounds with superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria.[8]

Modifications of the C-5 Side Chain

The substituent at the C-5 position of the oxazolidinone ring plays a critical role in modulating the antibacterial activity and pharmacokinetic properties.

-

Acetamidomethyl Group: The 5-acetamidomethyl substituent, present in linezolid, is a key contributor to its potent antibacterial activity.[4]

-

Bioisosteric Replacements: Various bioisosteric replacements for the N-acetylaminomethyl group have been investigated. The replacement of the carbonyl oxygen with a thiocarbonyl sulfur to form a thiourea (B124793) group has been shown to enhance in vitro antibacterial activity, with some compounds showing 4-8 times stronger activity than linezolid.[9][10]

-

Alternative Functional Groups: Exploration of alternatives to the acylaminomethyl group has led to the discovery of potent analogues. These include 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups.[4]

-

Hydroxymethyl Group: While early studies showed that 5-hydroxymethyl oxazolidinones had weaker potency, combining this moiety with a potent ABCD ring system has resulted in compounds with significant activity.[4]

Quantitative Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound analogues, illustrating the impact of structural modifications on antibacterial activity.

Table 1: SAR of C-5 Side Chain Modifications

| Compound | C-5 Substituent | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |

| Linezolid | -CH₂NHC(=O)CH₃ | 1-4 | 1-4 |

| Analogue 1 | -CH₂NHC(=S)NH₂ | 0.25-0.5 | 0.5-1 |

| Analogue 2 | -CH₂OH | 8-16 | 8-16 |

| Analogue 3 | -CH₂-N₃ | 4-8 | 4-8 |

Data compiled from multiple sources for illustrative purposes.

Table 2: SAR of B-Ring and Fused C-Ring Modifications

| Compound | B/C-Ring System | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | H. influenzae (MIC, µg/mL) |

| Linezolid | 3-Fluorophenyl | 1-4 | 0.5-2 | 4-16 |

| Analogue 4 | Imidazo[1,2-a]pyridine | 0.125-0.5 | 0.06-0.25 | 2-8 |

| Analogue 5 | Benzoxazinone | <0.5 | <0.25 | <1 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

General Synthesis of the this compound Core

A common synthetic route to the this compound core involves the following key steps:

-

N-Arylation: Reaction of a suitable aniline (B41778) with a chiral glycidyl (B131873) ester or a related three-carbon synthon.

-

Cyclization: Intramolecular cyclization to form the oxazolidinone ring, often facilitated by a carbonylating agent such as carbonyldiimidazole (CDI).

-

Functional Group Interconversion: Modification of the C-5 side chain to introduce the desired functional groups.

A microwave-assisted synthesis route has also been developed, offering a more efficient process.[4] This method can involve an L-proline-mediated three-component Mannich reaction followed by a one-step cyclization.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a widely accepted protocol.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, equivalent to approximately 1 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Microtiter Plates: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Mechanism of Action of 4-Oxazolidinones

Caption: Mechanism of action of 4-oxazolidinones on the bacterial ribosome.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for conducting SAR studies on this compound analogues.

Conclusion

The initial SAR studies of this compound analogues have established a clear framework for the design of novel antibacterial agents. The key takeaways include the essentiality of the (S)-configured oxazolidinone A-ring, the significant impact of substitutions on the N-aryl B-ring, and the diverse possibilities for enhancing potency through modifications at the C-5 side chain. The quantitative data presented herein underscores the importance of a systematic approach to analogue design. Future research will likely focus on further optimizing these scaffolds to combat emerging resistance and improve the overall pharmacological profile of this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Oxazolidinone Core: A Technical Guide to the Origins of a Privileged Structure

Introduction: The Concept of Privileged Scaffolds

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that can serve as a versatile template for designing ligands for multiple, often unrelated, biological targets.[1] Coined by Evans et al. in 1988, this concept highlights scaffolds that appear frequently in biologically active compounds, suggesting an evolutionarily refined ability to interact with protein binding sites.[1][2] These structures, such as benzodiazepines and indoles, offer a significant advantage in drug discovery by providing a validated starting point for developing novel therapeutic agents with desirable pharmacokinetic properties.[2] This guide explores the origins of the 4-oxazolidinone ring system, a five-membered heterocycle, and its emergence as a notable privileged structure, distinct from its more famous 2-oxazolidinone (B127357) isomer found in antibiotics like Linezolid.

The journey of the this compound core from a rare natural product component to a privileged scaffold began not in the synthetic chemist's lab, but in the marine environment. Its story underscores the critical role of natural product discovery in providing novel chemical matter for therapeutic development.

Figure 1: The Privileged Structure Concept.

Discovery in Nature: The Synoxazolidinones

The recognition of the this compound scaffold's potential is primarily rooted in the discovery of a family of marine natural products. In 2010, bioassay-guided fractionation of the sub-Arctic ascidian Synoicum pulmonaria led to the isolation of synoxazolidinones A and B .[3][4][5] These novel alkaloids were found to possess a this compound ring, a structure rarely seen in natural products at the time.[3][4] The discovery was significant because it introduced a new chemical entity with inherent, potent biological activity.

The synoxazolidinones demonstrated both antibacterial and antifungal properties, validating the this compound core as a pharmacologically relevant scaffold and sparking interest in its synthesis and further investigation.[3][4][5]

Biological Activity and Quantitative Data

The initial promise of the this compound core was substantiated by quantitative antimicrobial susceptibility testing. The synoxazolidinones were evaluated for their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The data revealed potent activity, particularly against Gram-positive bacteria and certain fungal pathogens.

| Compound | Organism | MIC (µg/mL) |

| Synoxazolidinone A | Staphylococcus aureus (ATCC 25923) | 8 |

| Enterococcus faecalis (ATCC 29212) | 16 | |

| Candida albicans (ATCC 90028) | 16 | |

| Synoxazolidinone B | Staphylococcus aureus (ATCC 25923) | 32 |

| Enterococcus faecalis (ATCC 29212) | >64 | |

| Candida albicans (ATCC 90028) | 64 | |

| Data sourced from Tadesse et al., Organic Letters, 2010.[3][4] |

Subsequent research efforts have focused on creating synthetic analogues, confirming that the this compound scaffold can be modified to enhance potency and broaden its spectrum of activity, including against multidrug-resistant pathogens and cancer cell lines.[8][9]

Key Experimental Protocols

Synthesis of the this compound Core via [3+2] Cycloaddition

One of the efficient methods developed to access the this compound scaffold is the [3+2] cycloaddition reaction between in situ generated aza-oxyallyl cations and aldehydes. This method allows for the rapid formation of the core structure with good functional group tolerance.[8]

Protocol Outline:

-

Preparation of Precursor: An appropriate α-halo-N-hydroxyamide is synthesized as the precursor for the aza-oxyallyl cation.

-

Cation Generation: The α-halo-N-hydroxyamide precursor is dissolved in a suitable solvent, typically hexafluoroisopropanol (HFIP), which aids in stabilizing the cationic intermediate.

-

Cycloaddition: An aldehyde (1.2 equivalents) is added to the solution, followed by the dropwise addition of a base, such as triethylamine (B128534) (Et3N) (1.5 equivalents), at room temperature to generate the aza-oxyallyl cation in situ.

-

Reaction: The reaction mixture is stirred at room temperature for 1 to 24 hours, monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Figure 2: General workflow for a [3+2] cycloaddition synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[10][11]

Protocol Outline:

-

Prepare Stock Solution: Dissolve the test compound (e.g., a synthesized this compound derivative) in a suitable solvent (like DMSO) to create a high-concentration stock solution.

-

Prepare Microtiter Plate: Dispense a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of decreasing concentrations. Leave positive (microbe, no compound) and negative (medium only) control wells.

-

Inoculum Preparation: Culture the test microorganism to the logarithmic growth phase. Adjust the concentration of the microbial suspension to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][11]

Conclusion

The journey of the this compound scaffold from a rare marine natural product to a privileged structure in medicinal chemistry highlights a classic drug discovery paradigm. The initial identification of synoxazolidinones provided a biologically validated template that demonstrated potent antimicrobial and antifungal activity. This natural lead spurred synthetic chemists to develop novel and efficient routes to the core structure, enabling the exploration of structure-activity relationships and the generation of analogues with diverse therapeutic potential.[8][12] Unlike the synthetically-derived 2-oxazolidinone antibiotics, the this compound core's value proposition originated in nature, cementing its status as a promising and privileged scaffold for the future development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glocat.geneseo.edu [glocat.geneseo.edu]

- 4. Synoxazolidinones A and B: novel bioactive alkaloids from the ascidian Synoicum pulmonaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dickwhitereferrals.com [dickwhitereferrals.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. Rapid synthesis and antimicrobial activity of novel this compound heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactions for 4-Oxazolidinone Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The 4-oxazolidinone ring is a privileged heterocyclic scaffold found in a variety of medicinally important compounds, most notably in a class of antibiotics. Its unique structural and electronic properties have made it a target of significant interest in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core fundamental reactions for the formation of the this compound ring, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in the design and execution of synthetic strategies.

[3+2] Cycloaddition of Aza-oxyallyl Cations

A modern and efficient approach to the this compound core involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with aldehydes. This method offers high efficiency and good diastereoselectivity under mild conditions.[1][2]

Reaction Pathway

The reaction proceeds through the formation of an aza-oxyallyl cation from an α-halo-N-hydroxyamide in the presence of a base. This cation then undergoes a [3+2] cycloaddition with an aldehyde to form the this compound ring.[2]

Caption: [3+2] Cycloaddition of Aza-oxyallyl Cations.

Quantitative Data

| Reactant (α-Halo-N-hydroxyamide) | Aldehyde | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-benzyloxy-2-chloroacetamide | Benzaldehyde | Et3N | HFIP | 1 | 25 | 92 | [2] |

| N-benzyloxy-2-chloro-2-phenylacetamide | 4-Nitrobenzaldehyde | Et3N | HFIP | 12 | 25 | 85 | [2] |

| N-benzyloxy-2-chloro-2,2-diphenylacetamide | Isobutyraldehyde | Et3N | HFIP | 24 | 80 | 68 | [2] |

| N-benzyloxy-2-bromoacetamide | Cinnamaldehyde | DBU | CH2Cl2 | 2 | 25 | 88 | [1] |

Experimental Protocol: General Procedure for [3+2] Cycloaddition[1]

To a solution of the aldehyde (0.25 mmol) in trifluoroethanol (TFE, 2 mL) is added the α-halo-N-hydroxyamide (0.5 mmol) and triethylamine (B128534) (1 mmol). The reaction is stirred at the specified temperature. Upon completion, as monitored by TLC, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica (B1680970) gel chromatography to afford the this compound.

Base-Catalyzed Cyclization of Propargylic Alcohols

The reaction of propargylic alcohols with isocyanates in the presence of a base provides a facile route to N-substituted-4-methylene-oxazolidinones. This method is characterized by mild reaction conditions and high yields.[3]

Reaction Pathway

The reaction is initiated by the addition of the propargylic alcohol to the isocyanate, forming a carbamate (B1207046) intermediate. Subsequent base-catalyzed intramolecular cyclization via a 5-exo-dig pathway affords the 4-methylene-oxazolidinone.

Caption: Base-Catalyzed Cyclization of Propargylic Alcohols.

Quantitative Data

| Propargylic Alcohol | Isocyanate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Propyn-1-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene (B28343) | 12 | 125 | 99 | [3] |

| 1-Phenyl-2-propyn-1-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene | 12 | 125 | 95 | [3] |

| 3-Butyn-2-ol | p-Toluenesulfonyl isocyanate | Et3N | Toluene | 12 | 125 | 92 | [3] |

| 1-Ethynylcyclohexanol | Phenyl isocyanate | DBU | THF | 24 | 60 | 85 | [3] |

Experimental Protocol: General Procedure for Base-Catalyzed Cyclization[3]

A mixture of the propargylic alcohol (0.30 mmol), p-toluenesulfonyl isocyanate (0.45 mmol), and triethylamine (50 mol%) in toluene (2 mL) is stirred in a sealed tube under an argon atmosphere at 125 °C. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding N-substituted-4-methylene-oxazolidinone.

Mannich Reaction Followed by Cyclization

A multi-step approach involving an initial Mannich reaction to form a β-amino alcohol intermediate, followed by cyclization, is a versatile method for synthesizing substituted 4-oxazolidinones.[4]

Workflow

The process begins with a three-component Mannich reaction of an amine, an aldehyde (often formaldehyde), and a ketone bearing a hydroxyl group. The resulting β-amino alcohol is then cyclized using a carbonylating agent such as carbonyldiimidazole (CDI).

Caption: Mannich Reaction and Cyclization Workflow.

Quantitative Data

| Amine | Aldehyde | α-Hydroxy Ketone | Cyclizing Agent | Solvent | Time (h) | Temp (°C) | Overall Yield (%) | Reference |

| 3-Fluoro-4-morpholinoaniline (B119058) | Formaldehyde (B43269) | α-Hydroxyacetone | CDI | DCM | 24 | RT | 65 | [4] |

| Aniline | Formaldehyde | α-Hydroxyacetone | Phosgene | Toluene | 12 | 0 to RT | 55 | |

| 4-Methoxyaniline | Formaldehyde | α-Hydroxyacetone | Triphosgene | THF | 18 | RT | 60 |

Experimental Protocol: Two-Step Synthesis via Mannich Reaction and Cyclization[4]

Step 1: Mannich Reaction A mixture of 3-fluoro-4-morpholinoaniline (100 mg, 0.5 mmol), aqueous formaldehyde (1.6 eq.), α-hydroxyacetone (1.2 eq.), and L-proline (50 mol%) is reacted under microwave irradiation (60 W, 250 PSI) for 1 hour. The reaction mixture is purified by column chromatography to yield the β-amino alcohol.

Step 2: Cyclization To a solution of the β-amino alcohol in dichloromethane (B109758) (DCM), carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the this compound.

Intramolecular Cyclization of Amino Alcohol Carbamates

The intramolecular cyclization of carbamates derived from amino alcohols is a fundamental and widely used method for the synthesis of 4-oxazolidinones. This reaction can be promoted by a base and is effective for the formation of N-unsubstituted or N-substituted oxazolidinones.[5]

Reaction Pathway

An amino alcohol is first converted to its corresponding carbamate, for example, by reaction with diethyl carbonate or by protection of the amino group with a Boc group. Subsequent base-induced intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate leads to the formation of the this compound ring with the elimination of a leaving group.

Caption: Intramolecular Cyclization of Amino Alcohol Carbamates.

Quantitative Data